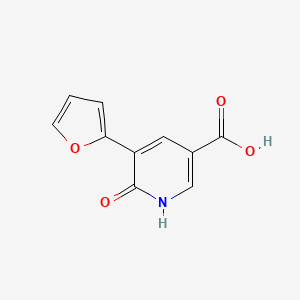

5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID

説明

特性

IUPAC Name |

5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZFHAUWGTAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686892 | |

| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-61-1 | |

| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Cross-Coupling Method

One of the most efficient methods to prepare furan-substituted nicotinic acid derivatives is through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method involves coupling a furan-2-boronic acid derivative with a halogenated hydroxynicotinic acid derivative under inert atmosphere.

- A mixture of dimethyl sulfoxide (DMSO) and water (5:2 v/v) is degassed with nitrogen.

- 5-formylfuran-2-ylboronic acid is dissolved in this solvent mixture.

- Palladium acetate and tri-tert-butylphosphonium tetrafluoroborate are added as catalysts and ligands.

- Potassium acetate is used as a base.

- The halogenated nicotinic acid derivative (e.g., 6-iodoquinazolin-4(3H)-one) is added.

- The reaction mixture is stirred at 75–85 °C under nitrogen for about 20 minutes.

- Upon completion, the mixture is cooled, filtered, and purified.

- Yields of up to 97.6% have been reported.

- High purity (>99%) is achievable as confirmed by HPLC analysis.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-formylfuran-2-ylboronic acid, Pd(OAc)2, [HP(t-Bu)3]BF4, AcOK, DMSO/H2O, N2, 20 min at RT | Formation of intermediate furan-nicotinic acid derivative |

| 2 | 6-iodoquinazolin-4(3H)-one, heat to 80 ± 5 °C, 20 min | Coupling and formation of target compound |

This method is notable for its mild conditions, high yield, and selectivity, making it suitable for complex molecule synthesis.

Friedel-Crafts Acylation Approach

Another approach involves Friedel-Crafts acylation to introduce the furan moiety onto an aromatic or heteroaromatic ring precursor, followed by functional group modifications to obtain the hydroxylated nicotinic acid.

- Conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride using thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF).

- Friedel-Crafts acylation of substituted benzene or pyridine derivatives with the furan-2-carbonyl chloride.

- Subsequent demethylation or hydroxylation steps using reagents such as boron tribromide (BBr3) to introduce the hydroxyl group at the 6-position.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of furan-2-carbonyl chloride | Furan-2-carboxylic acid + SOCl2 + DMF, reflux | High | Reactive acyl chloride intermediate |

| Friedel-Crafts acylation | Substituted benzene + furan-2-carbonyl chloride + AlCl3, 0 °C to RT | Moderate to high | Requires careful temperature control |

| Hydroxylation/demethylation | BBr3 treatment, low temperature | Variable | Introduces hydroxyl group |

This method is classical and versatile but may require multiple purification steps and careful handling of reagents.

Functional Group Transformations on Nicotinic Acid Derivatives

Hydroxylation at the 6-position of nicotinic acid derivatives can be achieved through selective oxidation or substitution reactions.

- Starting from 6-hydroxynicotinic acid, methylation using methyl iodide in the presence of sodium hydride in methanol under nitrogen atmosphere can be performed to protect or modify the hydroxyl group.

- Reduction and hydrogenation steps using ruthenium on alumina catalyst under hydrogen pressure can further modify the nicotinic acid ring system.

- Chlorination and subsequent substitution reactions can also be employed to introduce or manipulate functional groups on the pyridine ring.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 5-formylfuran-2-ylboronic acid, Pd(OAc)2, AcOK, DMSO/H2O, N2, 75–85 °C | Up to 97.6 | High yield, mild conditions, selective | Requires palladium catalyst, inert atmosphere |

| Friedel-Crafts Acylation | Furan-2-carbonyl chloride, AlCl3, substituted benzene, BBr3 for hydroxylation | Moderate to high | Versatile, classical method | Multi-step, harsh reagents |

| Functional Group Transformations | Methyl iodide, sodium hydride, Ru/alumina hydrogenation | Variable | Enables selective modifications | Requires multiple steps |

Research Findings and Analysis

- The palladium-catalyzed method demonstrates excellent efficiency and selectivity for constructing the furan-nicotinic acid bond, with yields exceeding 95% and high purity, making it the preferred modern synthetic route.

- Friedel-Crafts acylation remains a valuable method, especially when starting materials are readily available, but it requires careful control of reaction conditions to avoid side reactions and degradation of sensitive furan rings.

- Functional group transformations on nicotinic acid derivatives provide flexibility for introducing or modifying hydroxyl groups, essential for obtaining the 6-hydroxyl substitution.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

化学反応の分析

Types of Reactions

5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The furan and dihydropyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Chemical Applications

Synthesis Building Block

5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create derivatives with tailored properties for specific applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into derivatives like carboxylic acids or ketones. | Potassium permanganate |

| Reduction | Modifies functional groups to alter reactivity. | Sodium borohydride |

| Substitution | Introduces new functional groups into the molecule. | Various nucleophiles |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. Studies have shown that these compounds can inhibit the proliferation of certain bacteria and cancer cell lines by interacting with specific cellular targets.

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through modulation of cell signaling pathways related to cell survival and death.

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic uses, particularly in treating diseases associated with inflammation and infection. Its interaction with biological targets suggests it may act as a promising candidate for drug development.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic efficacy. The bioavailability of this compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials with specific properties, such as biocompatibility and enhanced mechanical strength. Its derivatives are explored in creating biodegradable plastics and other sustainable materials.

Example: Biodegradable Polymers

Research has focused on using furan-based compounds as monomers in synthesizing biodegradable polymers for applications in packaging and environmental sustainability.

Summary of Findings

The diverse applications of this compound highlight its significance in various scientific fields. The ongoing research into its chemical reactivity, biological activity, medicinal potential, and industrial utility underscores the need for further exploration and development of this compound.

作用機序

The mechanism by which 5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Structural Analogs and Substituent Effects

Positional Isomers

- 5-(2-Furyl)nicotinic acid (CAS 857283-84-2): Differs by lacking the 6-hydroxyl group, reducing hydrogen-bonding capacity and acidity. This impacts crystallization behavior, as hydroxyl groups influence polymorph formation .

- 6-(2-Furyl)nicotinic acid : The furan substituent at the 6-position (instead of 5) alters steric and electronic interactions. Such positional changes can affect ligand-receptor binding in biological systems .

Substituent Variations

- 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid (CAS 1261957-61-2): Replaces the furan with a fluorinated phenyl group. The methoxy group adds steric bulk, which may hinder crystallization .

- 5-(3-Fluorophenyl)-2-hydroxynicotinic acid : The hydroxyl group at the 2-position (vs. 6) reduces intramolecular hydrogen bonding with the carboxylate group, altering solubility and stability. Fluorine’s electron-withdrawing effect further modifies electronic distribution .

- 5-Fluoro-2-methoxyisonicotinic acid (CAS 884495-30-1): Features a methoxy group at the 2-position and fluorine at the 5-position. The absence of a furan ring limits π-π interactions but improves metabolic stability due to reduced enzymatic oxidation .

Physicochemical Properties

Crystallization and Solubility

- Evidence from pH-dependent crystallization studies of hydroxynicotinic acids (e.g., 2-, 4-, 5-, and 6-HNA) shows that the 6-hydroxyl group in 5-(furan-2-yl)-6-hydroxynicotinic acid facilitates polymorph formation through intermolecular hydrogen bonding. For example, 6-HNA forms crystalline aggregates under neutral pH, whereas 2-HNA crystallizes preferentially in acidic conditions .

- The furan substituent may introduce steric hindrance, reducing crystal symmetry compared to non-furan analogs like 6-hydroxynicotinic acid. This could lead to lower melting points or altered solubility profiles .

Acidity

- The 6-hydroxyl group (pKa ~4–5) enhances acidity compared to non-hydroxylated analogs like 5-(2-furyl)nicotinic acid. This increases water solubility at physiological pH, a key factor in drug bioavailability .

Data Table: Key Structural and Functional Comparisons

生物活性

5-(FURAN-2-YL)-6-HYDROXYNICOTINIC ACID is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a furan ring at the 5-position and a hydroxyl group at the 6-position. This unique structure contributes to its biological properties, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to act as an agonist or antagonist for nicotinic receptors, influencing neurotransmission and potentially impacting conditions such as neurodegenerative diseases.

Key Mechanisms:

- Receptor Binding : The compound binds to nicotinic acetylcholine receptors, which play a crucial role in synaptic transmission.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Pseudomonas fluorescens, a bacterium known for its resistance to antibiotics .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Pseudomonas fluorescens | 15 |

| Escherichia coli | 12 |

| Staphylococcus aureus | 10 |

Neuroprotective Effects

Another area of interest is its neuroprotective potential. In vitro studies have shown that the compound can reduce oxidative stress in neuronal cell lines, suggesting a protective role against neurodegenerative processes .

Case Studies

- Study on Antimicrobial Activity : A recent investigation evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated significant inhibition against Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

- Neuroprotection in Cell Models : A study focused on the neuroprotective effects of this compound revealed that it significantly decreased cell death in models of oxidative stress induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes .

Pharmacological Potential

The pharmacological potential of this compound is under investigation for various therapeutic applications:

- Cognitive Enhancement : Its interaction with nicotinic receptors suggests potential use in enhancing cognitive function or treating cognitive decline.

- Antioxidant Activity : The compound’s ability to scavenge free radicals positions it as a candidate for antioxidant therapies.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups.

- NMR : ¹H NMR resolves furan protons (δ 6.3–7.5 ppm) and aromatic nicotinic acid signals.

- Chromatography :

How can computational modeling predict the crystal structure and stability of this compound derivatives?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials to predict hydrogen-bonding patterns and crystal packing .

- X-ray diffraction : Compare computed lattice parameters with experimental data (e.g., C–C bond lengths ±0.002 Å accuracy) .

- Thermogravimetric analysis (TGA) : Validate predicted thermal stability against experimental decomposition profiles.

What solvent systems are effective for purifying this compound?

Q. Basic Research Focus

- Recrystallization : Use ethanol-acetic acid (3:1 v/v) to remove polar by-products .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for non-polar impurities.

- Acid-base extraction : Leverage the compound’s carboxylic acid group for pH-dependent solubility shifts.

How does the furan ring’s electronic environment modulate the hydroxyl group’s acidity in this compound?

Q. Advanced Research Focus

- Resonance effects : The electron-rich furan ring donates electron density via conjugation, reducing the hydroxyl group’s acidity (pKa ~8–10).

- Substituent analysis : Introducing electron-withdrawing groups (e.g., nitro) on the furan increases acidity (pKa shifts by 1–2 units) .

- Experimental validation : Compare potentiometric titration data with DFT-calculated pKa values.

How should kinetic studies be designed to account for side reactions during synthesis?

Q. Methodological Guidance

- Time-resolved sampling : Collect aliquots at 10-minute intervals for HPLC-MS analysis to track intermediate formation .

- Activation energy calculation : Use Arrhenius plots (ln k vs. 1/T) to identify temperature-sensitive steps.

- By-product profiling : Isolate and characterize humin via FTIR (C=O stretch at 1650 cm⁻¹) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。